![molecular formula C15H14 B14264563 Benzene, 1-ethenyl-2-(phenylmethyl)- CAS No. 132884-19-6](/img/structure/B14264563.png)
Benzene, 1-ethenyl-2-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-ethenyl-2-(phenylmethyl)-: is an organic compound with a complex structure that includes a benzene ring substituted with an ethenyl group and a phenylmethyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethenyl-2-(phenylmethyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of high-pressure reactors and specialized catalysts can enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-ethenyl-2-(phenylmethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperatures.
Substitution: Halogens, Lewis acids (AlCl3), nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzenes, nitrobenzenes.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-ethenyl-2-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the manufacture of specialty chemicals, including dyes, fragrances, and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Benzene, 1-methyl-2-(phenylmethyl)-: Similar structure but with a methyl group instead of an ethenyl group.
Benzene, 1-ethenyl-2-methyl-: Contains a methyl group and an ethenyl group on the benzene ring.
Benzene, 1-methyl-4-(1-methylethenyl)-: Features a methylethenyl group and a methyl group on the benzene ring.
Uniqueness: Benzene, 1-ethenyl-2-(phenylmethyl)- is unique due to the presence of both an ethenyl group and a phenylmethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential for forming complex molecular structures .
Eigenschaften
132884-19-6 | |
Molekularformel |
C15H14 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-benzyl-2-ethenylbenzene |
InChI |
InChI=1S/C15H14/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h2-11H,1,12H2 |
InChI-Schlüssel |
SDRWHLXPMAUNPK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.